molecular formula C9H12N2O2 B13342314 Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetate

Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetate

Cat. No.: B13342314
M. Wt: 180.20 g/mol
InChI Key: SLYHRNIFRNUIHR-UHFFFAOYSA-N
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Description

Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetate is a heterocyclic compound that features a pyrrole ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetate typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrrole with acyl (bromo)acetylenes can create 2-(acylethynyl)pyrroles, which then undergo further reactions with propargylamine and intramolecular cyclization to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Various substitution reactions can introduce new functional groups, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetate is unique due to its specific combination of pyrrole and pyrazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)6-7-3-5-11-8(7)2-4-10-11/h2,4,7H,3,5-6H2,1H3

InChI Key

SLYHRNIFRNUIHR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN2C1=CC=N2

Origin of Product

United States

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